

Application Note: HPLC-Based Quantification of Lambda-cyhalothrin in Commercial Formulations

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Compound of Interest

Compound Name: *Cyhalothrin*

Cat. No.: *B162358*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of **lambda-cyhalothrin** in various formulations using High-Performance Liquid Chromatography (HPLC). This method is demonstrated to be simple, reliable, and practical for routine analysis. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Lambda-**cyhalothrin** is a potent pyrethroid insecticide widely used in agriculture.[\[1\]](#)[\[2\]](#) Accurate quantification of the active ingredient in commercial formulations is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for this purpose, providing good linearity and precision.[\[4\]](#) This method is particularly advantageous over Gas Chromatography (GC) as it avoids the potential for isomerization of lambda-**cyhalothrin** during analysis.[\[4\]](#)

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the sample and standard preparation, as well as the HPLC analysis.

Materials and Reagents

- Lambda-cyhalothrin reference standard (analytical grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or deionized)
- Methanol (HPLC grade)
- Dichloromethane
- Acetone
- Glacial Acetic Acid
- Dicyclohexyl phthalate (internal standard)
- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- Syringes
- 0.45 μ m syringe filters

Instrumentation

- High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD) or UV-Vis detector.[1][2]
- C18 analytical column (e.g., Agilent C18, Phenomenex C18).[1][2][5]
- Ultrasonic bath
- Analytical balance

Preparation of Standard Solutions

- Stock Standard Solution (0.1%): Accurately weigh a certified reference material (CRM) of lambda-**cyhalothrin** to prepare a 0.05% concentration and transfer it into a 50 mL volumetric flask.^[1] Add approximately 20 mL of the mobile phase (e.g., acetonitrile/water 85:15 v/v), and sonicate for 10 minutes in an ultrasonic bath.^[1] Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.^[1] Mix thoroughly.^[1]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.0025% to 0.0500%.^[1] A suggested concentration range is 0.0025%, 0.0075%, 0.0125%, 0.0250%, and 0.0500%.^[1]
- Filter a portion of each working standard solution through a 0.45 μ m syringe filter into an autosampler vial before injection.^[1]

Preparation of Sample Solutions

- For Emulsifiable Concentrate (EC) Formulations: Accurately weigh a quantity of the EC formulation equivalent to a 0.05% concentration of lambda-**cyhalothrin** and transfer it into a 50 mL volumetric flask.^[1]
- Add 20 mL of the mobile phase and sonicate for 10 minutes.^[1]
- After sonication, bring the flask to room temperature and make up the volume to the mark with the mobile phase.^[1]
- Thoroughly mix the solution.^[1]
- Filter a portion of the sample solution through a 0.45 μ m filter into an autosampler vial for HPLC analysis.^[1]

HPLC Operating Conditions

The following table summarizes the typical HPLC conditions for the analysis of lambda-**cyhalothrin**.

Parameter	Condition 1	Condition 2	Condition 3
Column	C18	C18 (SB-C18)	C18 (Phenomenex)
Mobile Phase	Acetonitrile:Water (85:15 v/v) [1] [2]	Acetonitrile:Water (80:20 v/v) [6]	Methanol:Water (75:25 v/v) [5]
Flow Rate	1.0 mL/min [1]	1.25 mL/min [6]	1.0 mL/min [5]
Injection Volume	20 µL [1]	Not Specified	20 µL [5]
Column Temperature	28°C [1]	Not Specified	60°C [5]
Detection Wavelength	235 nm [1]	230 nm [6]	254 nm [5]
Run Time	10 minutes [1]	Not Specified	Not Specified

Data Presentation

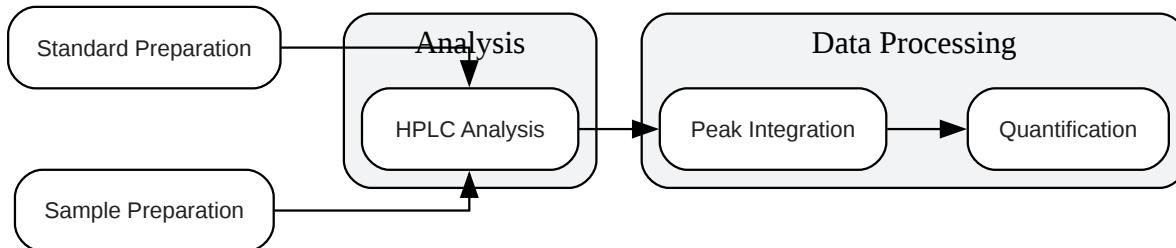
The following tables summarize the quantitative data from method validation studies.

Table 1: Method Validation Parameters

Parameter	Result	Reference
Linearity (R ²)	> 0.999 [4]	[4]
Accuracy	99.25% [1] [2]	[1] [2]
Precision (Repeatability %RSD)	0.379% [1] [2]	[1] [2]
Precision (Reproducibility %RSD)	0.30% [1] [2]	[1] [2]
Recovery	102.7% [1] [2]	[1] [2]
Limit of Detection (LOD)	0.002% [1] [2]	[1] [2]
Limit of Quantification (LOQ)	0.01% [1] [2]	[1] [2]
Uncertainty	0.016% w/w (at 5% probability) [1] [2] [3]	[1] [2] [3]

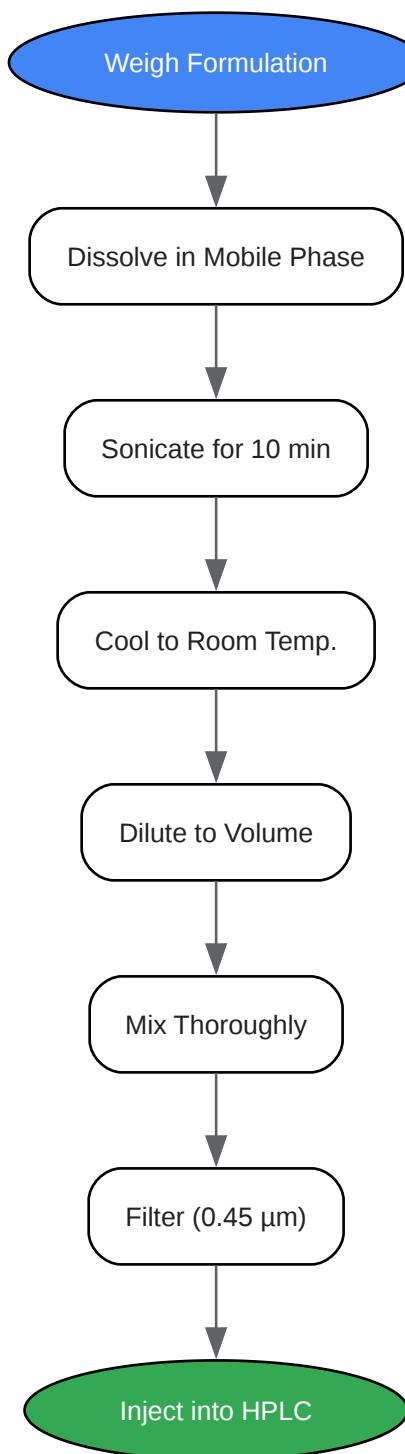
Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in this analytical method.



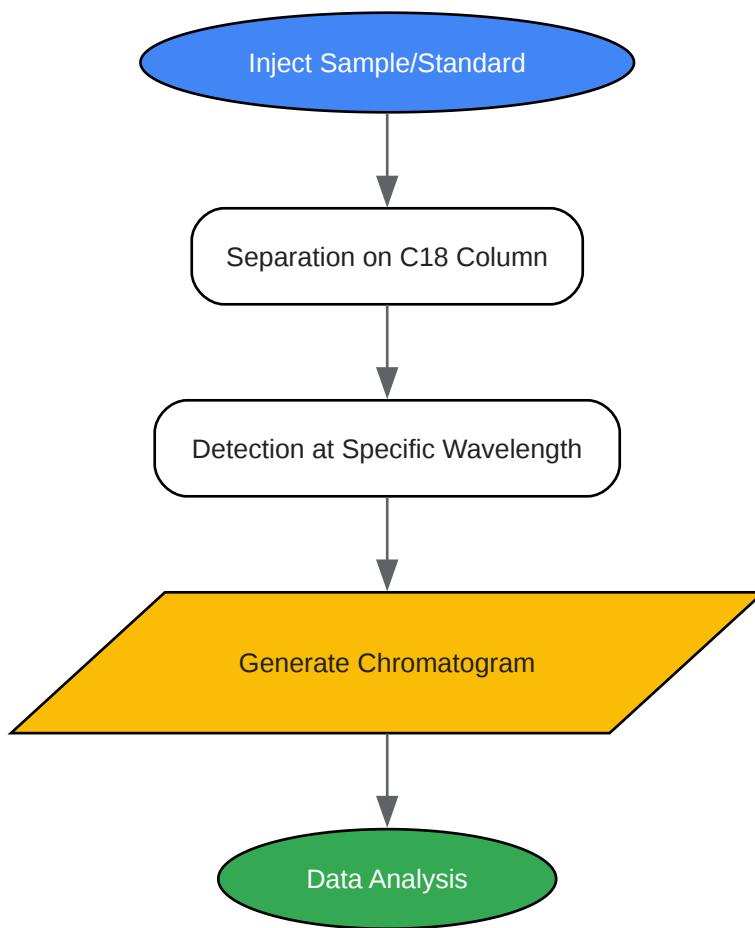
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Caption: Overall experimental workflow from preparation to quantification.



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Caption: Detailed workflow for sample preparation.



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Caption: Logical flow of the HPLC analysis process.

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